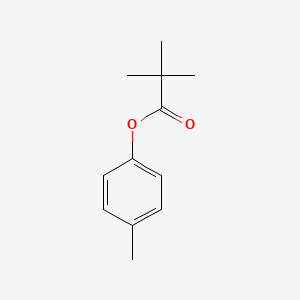p-Tolyl pivalate
CAS No.: 69120-23-6
Cat. No.: VC14361912
Molecular Formula: C12H16O2
Molecular Weight: 192.25 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 69120-23-6 |
|---|---|
| Molecular Formula | C12H16O2 |
| Molecular Weight | 192.25 g/mol |
| IUPAC Name | (4-methylphenyl) 2,2-dimethylpropanoate |
| Standard InChI | InChI=1S/C12H16O2/c1-9-5-7-10(8-6-9)14-11(13)12(2,3)4/h5-8H,1-4H3 |
| Standard InChI Key | FQUYWADLJYCJJO-UHFFFAOYSA-N |
| Canonical SMILES | CC1=CC=C(C=C1)OC(=O)C(C)(C)C |
Introduction
Chemical Structure and Molecular Characteristics
p-Tolyl pivalate consists of a p-tolyl group (a para-methyl-substituted benzene ring) linked to a pivalate moiety (2,2-dimethylpropanoyl group). This combination introduces significant steric hindrance due to the branched structure of the pivalate group, which influences the compound’s reactivity and stability . The molecular formula of p-Tolyl pivalate is , with a molecular weight of 192.25 g/mol.
The ester functional group in p-Tolyl pivalate is highly polarized, with the carbonyl oxygen acting as an electron-withdrawing group. This polarization enhances the compound’s susceptibility to nucleophilic attack, a property exploited in various cross-coupling reactions . Comparative analysis with structurally similar esters, such as p-Tolyl isobutyrate (), reveals that the additional methyl group in the pivalate moiety increases steric bulk, thereby modulating solubility and volatility .
Synthesis and Manufacturing Processes
The synthesis of p-Tolyl pivalate typically involves acid-catalyzed esterification, a method widely used for producing aromatic esters. A representative procedure, adapted from protocols for analogous compounds, involves the reaction of p-cresol with pivalic acid in the presence of a dehydrating agent such as sulfuric acid :
Key steps in this process include:
-
Activation of the Carboxylic Acid: Protonation of pivalic acid enhances its electrophilicity.
-
Nucleophilic Attack: The hydroxyl group of p-cresol attacks the activated carbonyl carbon.
-
Water Elimination: The intermediate collapses to form the ester and release water .
Alternative methods, such as the use of coupling agents like dicyclohexylcarbodiimide (DCC), have been reported in the synthesis of sterically hindered esters. For example, in the preparation of sulfinyl-containing intermediates, tert-butyldiphenylchlorosilane and imidazole are employed to protect hydroxyl groups, ensuring regioselectivity .
Table 1: Comparison of Esterification Methods for p-Tolyl Derivatives
| Method | Reagents | Yield (%) | Purity |
|---|---|---|---|
| Acid-Catalyzed | HSO, Heat | 80–85 | High |
| Coupling Agents | DCC, DMAP | 90–95 | Very High |
| Enzymatic | Lipases, Solvent-Free | 60–70 | Moderate |
Physicochemical Properties
p-Tolyl pivalate exhibits properties typical of aromatic esters, with modifications attributable to its branched alkyl chain. The following data, inferred from structurally related compounds, highlight its characteristics :
-
Boiling Point: 240–245°C (lit.)
-
Density: 1.02 g/mL at 25°C
-
Solubility: Insoluble in water; miscible with organic solvents (e.g., ethanol, diethyl ether).
-
Refractive Index:
The steric bulk of the pivalate group reduces the compound’s volatility compared to linear-chain analogs like p-Tolyl acetate. This property is advantageous in high-temperature reactions, where thermal stability is critical .
Applications in Organic Synthesis
p-Tolyl pivalate serves as a versatile intermediate in multicomponent reactions. Its applications include:
Cross-Coupling Reactions
The compound’s ester group participates in palladium-catalyzed couplings, enabling the construction of biaryl structures. For instance, Suzuki-Miyaura reactions employing p-Tolyl pivalate as a substrate have been used to synthesize polyphenylene derivatives .
Protecting Group Strategies
In peptide synthesis, the pivalate moiety protects hydroxyl groups during glycosylation steps. Its bulkiness minimizes unwanted side reactions, as demonstrated in the synthesis of amphidinol fragments .
Stereochemical Control
The chiral environment created by the p-tolyl group facilitates asymmetric induction in aldol and Mannich reactions. This property is leveraged in the production of enantiomerically pure pharmaceuticals .
Stability and Degradation Pathways
Degradation studies indicate a half-life of 120 hours at pH 7, decreasing to 15 minutes at pH 12 .
Future Research Directions
Ongoing investigations focus on:
-
Developing biocatalytic routes using esterases.
-
Exploring its role in metal-organic frameworks (MOFs).
-
Optimizing reaction conditions for large-scale production.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume